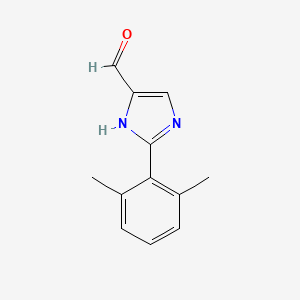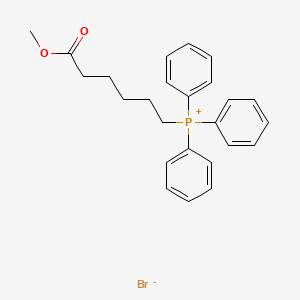
4-Bromo-2-(bromomethyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(bromomethyl)benzyl alcohol is an organic compound characterized by the presence of bromine atoms attached to a benzyl alcohol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)benzyl alcohol typically involves the bromination of 2-(bromomethyl)benzyl alcohol. This can be achieved through the use of brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzyl alcohol derivatives. The process includes bromination, purification, and crystallization steps to obtain the desired product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, silica sulfuric acid, ammonium bromide.
Substitution: Hydroxide ions, sodium methoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Oxidation: 4-Bromo-2-(bromomethyl)benzaldehyde.
Substitution: 4-Bromo-2-(hydroxymethyl)benzyl alcohol.
Reduction: 4-Bromo-2-methylbenzyl alcohol.
Applications De Recherche Scientifique
4-Bromo-2-(bromomethyl)benzyl alcohol has diverse applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Potential use in the development of new therapeutic agents due to its reactivity and functional group versatility.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(bromomethyl)benzyl alcohol involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. In oxidation reactions, the alcohol group can be converted to aldehydes or carboxylic acids through the transfer of electrons to oxidizing agents .
Comparaison Avec Des Composés Similaires
4-Bromobenzyl alcohol: Lacks the additional bromomethyl group, making it less reactive in certain substitution reactions.
2-Bromobenzyl alcohol: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
4-Bromo-2-methoxybenzyl alcohol: Contains a methoxy group instead of a bromomethyl group, leading to different chemical properties and uses.
Uniqueness: 4-Bromo-2-(bromomethyl)benzyl alcohol is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of chemical reactions makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8Br2O |
|---|---|
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
[4-bromo-2-(bromomethyl)phenyl]methanol |
InChI |
InChI=1S/C8H8Br2O/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3,11H,4-5H2 |
Clé InChI |
RBKXFAOYHPRSCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)CBr)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dichloro-3,4-dihydro-1H-pyrido[4,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13682628.png)







![tert-Butyl 1,3-dioxo-5,7-dihydro-1H-furo[3,4-f]isoindole-6(3H)-carboxylate](/img/structure/B13682668.png)

![(R)-N-[4-[N-[1-(1-Boc-4-piperidyl)ethyl]sulfamoyl]-2-methylphenyl]-2-methylbenzamide](/img/structure/B13682685.png)
![(S)-4-Benzyl-3-[(R)-5-[(tert-butyldiphenylsilyl)oxy]-3-hydroxypentanoyl]oxazolidin-2-one](/img/structure/B13682697.png)

![Methyl 5-Methyl-3-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate](/img/structure/B13682718.png)
